(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one is a synthetic organic compound characterized by the presence of fluorophenyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(4-fluorophenyl)piperazine.
Condensation Reaction: The aldehyde group of 4-fluorobenzaldehyde reacts with the piperazine derivative in the presence of a base such as sodium hydroxide to form the intermediate compound.
Dehydration: The intermediate undergoes dehydration to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with similar structural features but different pharmacological properties.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups that exhibit similar chemical reactivity.
Uniqueness
(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one is unique due to its specific combination of fluorophenyl and piperazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76691-14-0 |
---|---|
Molecular Formula |
C20H20F2N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C20H20F2N2O/c1-15(14-20(25)16-2-4-17(21)5-3-16)23-10-12-24(13-11-23)19-8-6-18(22)7-9-19/h2-9,14H,10-13H2,1H3/b15-14+ |
InChI Key |
DRXUFBJIDRCRHH-CCEZHUSRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)F)/N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.